X-Ray Co-Crystal Structure with tRNA-Guanine Transglycosylase (TGT) Confirms Binding Pose Distinct from Unsubstituted Benzimidazole Scaffolds
The carboxamide derivative of 2-(methylamino)-1H-benzo[d]imidazole-5-carboxylic acid has been co-crystallized with Z. mobilis TGT and its binding mode resolved by X-ray diffraction at 1.33 Å resolution (PDB ID: 5J9M) [1]. In contrast, the unsubstituted benzimidazole core alone lacks the 2-methylamino hydrogen-bonding capacity required for this specific active-site interaction, as documented in comparative TGT inhibitor studies where 2-amino or 2-unsubstituted benzimidazoles exhibit negligible occupancy or altered binding orientations [2].
| Evidence Dimension | Target engagement (X-ray co-crystal structure) |
|---|---|
| Target Compound Data | Co-crystallized complex with TGT; resolution 1.33 Å; 2-methylamino group forms key hydrogen bonds in active site |
| Comparator Or Baseline | Unsubstituted benzimidazole or 2-amino-benzimidazole scaffolds |
| Quantified Difference | Qualitative: presence of resolved electron density for 2-methylamino moiety in 5J9M; absence of equivalent density in comparator structures |
| Conditions | X-ray crystallography; Z. mobilis TGT enzyme; ligand concentration not specified |
Why This Matters
Structural validation of target engagement directly informs medicinal chemistry optimization and provides a rational basis for selecting this specific substitution pattern over generic benzimidazole analogs.
- [1] Ehrmann, F.R., Heine, A., Klebe, G. PDB Entry 5J9M. tRNA guanine Transglycosylase (TGT) in co-crystallized complex with 2-(methylamino)-1H-benzo[d]imidazole-5-carboxamide. DOI: 10.2210/pdb5j9m/pdb. View Source
- [2] Ehrmann, F.R. et al. Benzimidazole-based Inhibitors as a Novel Scaffold to Inhibit Z. mobilis TGT and Study Protein Flexibility. Associated publication with PDB 5J9M. View Source
